molecular formula C12H25ClN2O B1423615 N,N-Dipropyl-4-piperidinecarboxamide hydrochloride CAS No. 1220033-73-7

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1423615
M. Wt: 248.79 g/mol
InChI Key: VAGIMSPXCXBLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dipropyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H25ClN2O . It is used extensively in scientific research due to its versatile properties.


Molecular Structure Analysis

The molecular structure of “N,N-Dipropyl-4-piperidinecarboxamide hydrochloride” consists of 12 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) demonstrated that certain piperidine derivatives, including variants of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride, exhibit significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed a notable increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as antidementia agents (Sugimoto et al., 1990).

Synthesis and Process Development

Wei et al. (2016) established a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. This process involves a series of reactions starting from 4-aminopyridine and yields the product with high purity, demonstrating the practicality of synthesizing such compounds (Wei et al., 2016).

Gastric Antisecretory Agents

Scott et al. (1983) investigated 4-(Diphenylmethyl)-1-piperidinemethanimine derivatives for their potential as nonanticholinergic gastric antisecretory drugs. They found that certain modifications, such as fenoctimine, significantly reduced anticholinergic activity while retaining antisecretory properties, making them promising candidates for peptic ulcer treatment (Scott et al., 1983).

Antagonists for A1-Adenosine Receptors

Shamim et al. (1988) synthesized a series of 1,3-dipropylxanthines with various substituents at the 8-position, including aryl and cycloalkyl groups, to create potent and selective antagonists for A1-adenosine receptors. This research highlights the potential therapeutic applications of these compounds in cardiovascular and central nervous system disorders (Shamim et al., 1988).

Antimicrobial Activities

Ovonramwen et al. (2019) synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrating moderate antimicrobial activities against various bacteria and fungi. This study suggests the potential of piperidine derivatives in developing new antimicrobial agents (Ovonramwen et al., 2019).

CGRP Receptor Inhibition

Cann et al. (2012) developed a synthesis process for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound, a derivative of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride, shows potential for treating conditions like migraine and cardiovascular disorders (Cann et al., 2012).

properties

IUPAC Name

N,N-dipropylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGIMSPXCXBLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 5
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride
Reactant of Route 6
N,N-Dipropyl-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.